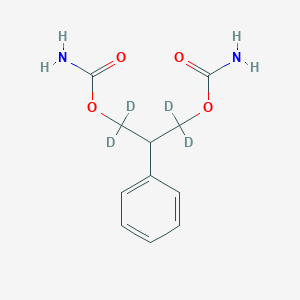

Felbamate-d4

Overview

Description

Mechanism of Action

Target of Action

Felbamate-d4, like its parent compound Felbamate, primarily targets two types of receptors in the central nervous system :

- GABA A receptors : Felbamate acts as a positive modulator of these receptors .

- NMDA receptors : Particularly isoforms containing the NR2B subunit .

These receptors play crucial roles in the transmission of signals in the brain. GABA A receptors are involved in inhibitory neurotransmission, while NMDA receptors are associated with excitatory neurotransmission .

Mode of Action

This compound interacts with its targets leading to changes in neuronal activity . It has a unique dual mechanism of action:

- GABA A receptors : Felbamate enhances the activity of these receptors, increasing the inhibitory effects of GABA neurotransmission .

- NMDA receptors : Felbamate blocks these receptors, particularly isoforms containing the NR2B subunit, reducing the excitatory effects of glutamate neurotransmission .

Biochemical Pathways

Its actions on gaba a and nmda receptors suggest that it influences the gabaergic and glutamatergic pathways . By enhancing inhibitory GABAergic neurotransmission and reducing excitatory glutamatergic neurotransmission, this compound helps to restore the balance of excitation and inhibition in the brain, which is often disrupted in conditions like epilepsy .

Pharmacokinetics

This compound is expected to share similar pharmacokinetic properties with Felbamate. After oral administration, Felbamate is rapidly absorbed with a bioavailability of over 90% . It is metabolized in the liver, primarily by CYP3A4 and CYP2E1, to form various metabolites . Approximately 50% of an administered dose is excreted as unchanged Felbamate in urine . The elimination half-life of Felbamate is around 20–23 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in seizure activity. By modulating GABA A and NMDA receptors, this compound helps to suppress excessive neuronal firing, a characteristic feature of seizures . This leads to a reduction in the frequency and severity of seizures in individuals with epilepsy .

Preparation Methods

- The synthetic route for Felbamate-d4 involves deuterium substitution at specific positions in the Felbamate molecule.

- Industrial production methods may vary, but deuterium labeling can be achieved through chemical synthesis using deuterated reagents or isotopic exchange reactions.

Chemical Reactions Analysis

- Felbamate-d4 may undergo various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions for these reactions depend on the specific functional groups involved.

- Major products formed from these reactions would be deuterium-labeled derivatives of Felbamate.

Scientific Research Applications

- Felbamate-d4 finds applications in scientific research, including:

Pharmacokinetics Studies: Deuterium labeling allows quantitation during drug development, affecting pharmacokinetic profiles.

Neuroscience Research: Felbamate’s inhibition of N-methyl-D-aspartate (NMDA) receptors makes it relevant for studying neuronal signaling and excitatory neurotransmission.

Drug Metabolism Studies: Deuterium substitution impacts metabolic pathways.

Isotope Tracing: Researchers use deuterium-labeled compounds to trace metabolic pathways.

Comparison with Similar Compounds

- Felbamate-d4’s uniqueness lies in its deuterium labeling.

- Similar compounds include non-deuterated Felbamate (W-554) and other anticonvulsants.

Properties

IUPAC Name |

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGXYQFOCVYPAC-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

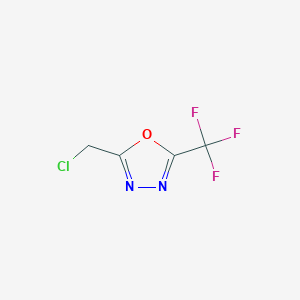

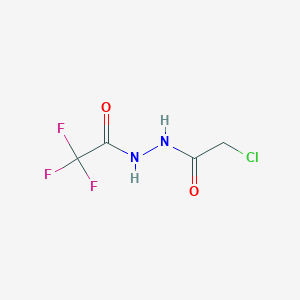

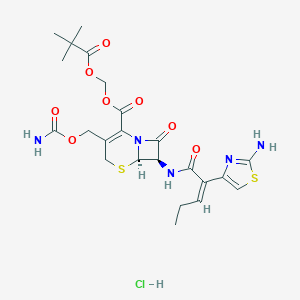

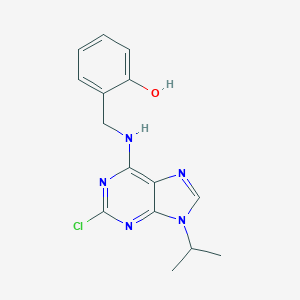

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

A2: The synthesis of this compound, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to this compound through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)